molecular formula C19H23NO5 B11076635 2-propoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

2-propoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11076635
M. Wt: 345.4 g/mol
InChI Key: YHKUTMSVGBVDIZ-UHFFFAOYSA-N
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Description

2-propoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the furan ring and the propoxyethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-propoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring and the indole core can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The propoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives, while reduction of the carbonyl group may yield alcohol derivatives.

Scientific Research Applications

2-propoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-propoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The furan ring and the indole core can interact with enzymes and receptors, modulating their activity. The propoxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

2-propoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C19H23NO5/c1-3-6-23-8-9-25-19(22)18-12(2)17-14(20-18)10-13(11-15(17)21)16-5-4-7-24-16/h4-5,7,13,20H,3,6,8-11H2,1-2H3

InChI Key

YHKUTMSVGBVDIZ-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C

Origin of Product

United States

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